molecular formula C10H17N3O4 B3216062 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1170498-61-9

1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3216062
CAS No.: 1170498-61-9
M. Wt: 243.26 g/mol
InChI Key: IWYPPDHYPBNYKU-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is a pyrazole derivative featuring a diethoxyethyl side chain at position 1, a methyl group at position 5, and a nitro group at position 2. The diethoxyethyl group is an acetal-protected moiety, which enhances solubility in organic solvents and may stabilize the compound during synthesis . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and antitubercular properties, with substituents like nitro groups often contributing to reactivity and electronic effects .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-4-16-10(17-5-2)7-12-8(3)6-9(11-12)13(14)15/h6,10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYPPDHYPBNYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=CC(=N1)[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a diethoxyethyl group in the presence of a nitrating agent. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound "1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole" is a pyrazole derivative that has garnered attention in various scientific research applications. This article delves into its applications, particularly focusing on its role in medicinal chemistry, agricultural chemistry, and materials science.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of pyrazole derivatives. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines. This property positions it as a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research published in Cancer Letters highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The findings suggest that this compound could be further explored for cancer therapeutics.

Herbicidal Activity

In agricultural chemistry, this compound has been evaluated for its herbicidal properties. Field studies have demonstrated its effectiveness in controlling weed species without adversely affecting crop yield. A report from the Pesticide Biochemistry and Physiology journal detailed the compound's selective herbicidal action against certain broadleaf weeds.

Insecticidal Properties

Additionally, this pyrazole derivative has shown promise as an insecticide. Laboratory assays indicated that it affects the nervous system of target insect pests, leading to paralysis and death. Such findings could lead to the development of environmentally friendly pest control agents.

Synthesis of Functional Materials

In materials science, this compound has been utilized in synthesizing novel polymers and composite materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research published in Polymer Science explored these applications extensively.

Photonic Applications

Recent studies have also investigated the use of this compound in photonic devices due to its unique optical properties. The incorporation of pyrazole derivatives into photonic crystals has shown potential for improving light manipulation capabilities, which could be beneficial for developing advanced optical technologies.

Summary of Findings

The applications of this compound span multiple fields including medicinal chemistry, agricultural chemistry, and materials science. Its antimicrobial, anti-inflammatory, anticancer activities, along with herbicidal and insecticidal properties make it a versatile compound worthy of further research.

Field Application Key Findings
Medicinal ChemistryAntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Agricultural ChemistryHerbicidalSelective action against broadleaf weeds
InsecticidalAffects insect nervous systems
Materials ScienceFunctional MaterialsEnhances thermal stability and mechanical strength
Photonic ApplicationsImproves light manipulation capabilities

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous pyrazole derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

2.1 Substituent Analysis and Molecular Formulas
Compound Name (CAS/Ref.) Substituents Molecular Formula Key Structural Features
1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole 2,2-diethoxyethyl, 5-methyl, 3-nitro C₁₀H₁₇N₃O₄ Acetal side chain; nitro group at position 3
1-(2,4-Dichloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (956962-22-4) 2,4-dichlorobenzyl, 5-methyl, 3-nitro C₁₁H₉Cl₂N₃O₂ Aromatic chloro substituents; lipophilic
1-(2,2-Diethoxyethyl)-5-nitro-N-(pyridin-3-ylmethyl)-1H-imidazole-2-carboxamide (28g) Diethoxyethyl, nitro, pyridinylmethyl carboxamide C₁₆H₂₃N₅O₅ Carboxamide linkage; imidazole-pyrazole hybrid
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole Heptafluoropropoxy, acetyl, tetrafluoroethyl C₁₂H₈F₁₁N₃O₃ Fluorinated side chain; high electronegativity
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Bromoethyl, 4-methoxyphenyl, ester C₁₄H₁₅BrN₂O₃ Bromoethyl (leaving group); methoxyphenyl
2.2 Physicochemical and Functional Properties
  • Solubility: The diethoxyethyl group in the target compound improves solubility in polar organic solvents (e.g., ethanol, dioxane) compared to chlorinated analogs like 1-(2,4-dichloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, which exhibit higher lipophilicity . Fluorinated derivatives (e.g., ) show reduced solubility in aqueous media due to the hydrophobic nature of fluorine.
  • In contrast, carboxamide or ester substituents (e.g., ) introduce nucleophilic or hydrolytic reactivity. Bromoethyl substituents (e.g., ) serve as leaving groups, enabling further functionalization via nucleophilic substitution.
  • Stability :

    • Fluorinated compounds (e.g., ) demonstrate exceptional thermal and oxidative stability due to strong C–F bonds, whereas the acetal group in the target compound may hydrolyze under acidic conditions .

Research Findings and Trends

  • Synthetic Methods: The diethoxyethyl group is synthesized via acetal-protected intermediates, as seen in similar dimethoxyethyl pyrazoles prepared using hydrazine/hydrazide reactions . Fluorinated analogs require specialized reagents (e.g., elemental sulfur, malononitrile) for cyclocondensation .
  • Structure-Activity Relationships (SAR) :

    • Nitro groups enhance bioactivity in antimicrobial contexts but may increase toxicity.
    • Diethoxyethyl substituents balance solubility and metabolic stability, though halogenated analogs (e.g., ) often exhibit higher potency.

Biological Activity

1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by its pyrazole ring structure and various substituents that may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer properties.

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Common methods include using nitrating agents in the presence of solvents such as ethanol and catalysts like glacial acetic acid. The chemical structure allows for various reactions including oxidation, reduction, and substitution of functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's efficacy can be compared to standard antibiotics to evaluate its effectiveness.

Antimalarial Properties : Similar compounds within the pyrazole family have shown promise in antimalarial activity, suggesting that this compound may also possess this capability. The mechanism likely involves interference with the life cycle of the malaria-causing parasite .

Anticancer Activity : Some derivatives of pyrazole compounds have been evaluated for their anticancer properties. For example, studies on related pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) with low IC50 values, indicating strong potential for therapeutic use .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors leading to altered signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of pyrazole derivatives. For instance:

StudyCompound TestedActivityIC50 Value
Pyrazole derivativeAnticancer (HepG2)5.35 µM
Pyrazole analogsAntimicrobial (E. coli)Not specified
Pyrazole derivativeAntimalarialNot specified

These findings indicate a trend where pyrazole compounds exhibit significant biological activities that warrant further investigation into their mechanisms and therapeutic applications.

Q & A

Q. Key Considerations :

  • Solvent choice (DMF, THF) affects reaction kinetics; polar aprotic solvents enhance nucleophilicity .
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity during aryl group introduction .
  • Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products (>95% by HPLC) .

How does the diethoxyethyl substituent influence the compound’s electronic and steric properties, and what analytical methods validate these effects?

Advanced Research Question
The diethoxyethyl group introduces both steric bulk and electron-donating effects:

  • Electronic Effects : The ethoxy groups increase electron density on the pyrazole ring, as confirmed by NMR chemical shifts (e.g., upfield shifts in ¹H NMR for adjacent protons) .
  • Steric Effects : The bulky substituent hinders rotational freedom, observable via X-ray crystallography or NOE experiments in related compounds .

Q. Methodological Validation :

  • DFT Calculations : Predict charge distribution and HOMO-LUMO gaps to correlate with reactivity .
  • IR Spectroscopy : C-O stretching frequencies (~1100 cm⁻¹) confirm ethoxy group integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

What contradictions exist in reported bioactivity data for nitro-substituted pyrazoles, and how can experimental design address these discrepancies?

Advanced Research Question
Nitro groups often exhibit conflicting bioactivity profiles (e.g., antimicrobial vs. cytotoxic effects) due to:

  • Redox Sensitivity : Nitroreductase enzymes in biological systems may reduce the nitro group, altering activity .
  • Solubility Variability : Lipophilic diethoxyethyl groups may enhance membrane permeability but reduce aqueous solubility, complicating in vitro assays .

Q. Resolution Strategies :

  • Controlled Comparative Studies : Synthesize analogs with nitro vs. amino groups to isolate redox-dependent effects .
  • Solubility Optimization : Use co-solvents (DMSO/PBS) or pro-drug formulations to improve bioavailability .

How can regioselectivity challenges during nitration be mitigated in the synthesis of 3-nitro-pyrazole derivatives?

Basic Research Question
Unwanted nitration at the 4-position is common. Solutions include:

  • Directed Metallation : Use directing groups (e.g., esters) to steer nitration to the 3-position .
  • Low-Temperature Nitration : Slow addition of HNO₃ at 0°C minimizes kinetic byproducts .
  • Protective Group Strategies : Temporarily block reactive sites with acetyl or tert-butyl groups .

What computational tools are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model transition states to predict sites of nucleophilic attack .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers; nitro groups typically activate the 4-position for substitution .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization .

How do spectroscopic techniques differentiate between tautomeric forms of 5-methyl-3-nitro-1H-pyrazole derivatives?

Basic Research Question
Tautomerism between 1H- and 2H-pyrazole forms is resolved via:

  • ¹H-¹H NOESY : Spatial proximity of methyl protons to adjacent groups confirms tautomeric state .
  • ¹³C NMR : Chemical shifts of C-3 and C-5 carbons differ by >2 ppm between tautomers .
  • X-ray Crystallography : Unambiguously assigns the dominant tautomer in the solid state .

What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

Advanced Research Question

  • Bottlenecks : Low yields in nitration (~40–60%) and Pd-catalyzed steps due to catalyst poisoning .
  • Solutions :
    • Switch to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
    • Flow chemistry setups improve heat and mass transfer during exothermic nitration .

How does the nitro group’s electron-withdrawing nature influence the compound’s stability under acidic or basic conditions?

Advanced Research Question

  • Acidic Conditions : Nitro groups stabilize the ring via resonance, reducing hydrolysis rates .
  • Basic Conditions : Base-induced deprotonation at N-1 may lead to ring-opening; monitor via pH-dependent UV-Vis spectroscopy .

What strategies are employed to functionalize the diethoxyethyl side chain for targeted drug delivery applications?

Advanced Research Question

  • Ether Cleavage : Use BBr₃ to convert ethoxy groups to hydroxyls for conjugation .
  • Click Chemistry : Install azide/alkyne handles for bioorthogonal labeling .

How do structural analogs of this compound inform SAR studies for antimicrobial activity?

Basic Research Question

  • Key Modifications :
    • Replacing nitro with cyano groups reduces cytotoxicity while retaining activity .
    • Elongating the diethoxyethyl chain enhances Gram-negative bacterial targeting .
  • Validation : MIC assays against E. coli and S. aureus coupled with logP measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole

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